molecular formula C9H9ClF3NO B12996234 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine

Cat. No.: B12996234
M. Wt: 239.62 g/mol
InChI Key: BFWRKORBLMNQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine is a halogenated aromatic amine characterized by a trifluoroethylamine backbone substituted with a 3-chloro-4-methoxyphenyl group. The 3-chloro and 4-methoxy substituents confer unique electronic and steric effects, influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H9ClF3NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI Key

BFWRKORBLMNQLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)N)Cl

Origin of Product

United States

Preparation Methods

Amination of 1,1,1-Trifluoro-2-chloroethane

A highly efficient method for preparing 2,2,2-trifluoroethylamine involves the reaction of 1,1,1-trifluoro-2-chloroethane with ammonia in a liquid phase, using glycerol as a solvent medium. This process is conducted in a pipeline-type reactor under controlled temperature and pressure conditions to optimize yield and reaction time.

Key reaction parameters:

Parameter Range / Value
Solvent Glycerol
Volume ratio (Glycerol:Chloroethane) 1–3 : 1
Molar ratio (Ammonia:Chloroethane) 8–15 : 1
Ammonia concentration 30–100 wt%
Reaction temperature 150–200 °C
Pressure 2–4 MPa
Reaction time 20–30 minutes
Flow velocity in reactor 2.0–4.0 L/h
Product yield Up to 97%

Process description:

  • 1,1,1-Trifluoro-2-chloroethane is dissolved in glycerol.
  • The solution is mixed with ammonia at the specified molar ratio.
  • The mixture is passed through a pipeline reactor at elevated temperature and pressure.
  • The reaction mixture is subjected to vacuum flashing to remove ammonia and by-products.
  • Neutralization with sodium carbonate (molar ratio 0.5–2:1 relative to chloroethane) is performed.
  • Final purification by vacuum rectification yields high-purity 2,2,2-trifluoroethylamine.

This method offers significant advantages over traditional batch processes, including shorter reaction times (20–30 min vs. 24 h) and higher yields (up to 97% vs. ~87%).

Coupling of 2,2,2-Trifluoroethylamine with 3-Chloro-4-methoxyphenyl Moiety

While direct literature on the exact coupling to form 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine is limited, general synthetic approaches for similar aromatic trifluoroethylamines include:

  • Nucleophilic aromatic substitution (SNAr): Using a suitable leaving group on the aromatic ring (e.g., halogen or nitro group) and reacting with trifluoroethylamine under basic or catalytic conditions.
  • Reductive amination: Condensation of 3-chloro-4-methoxybenzaldehyde with trifluoroethylamine followed by reduction to the amine.

These methods require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Summary Table of Preparation Parameters for 2,2,2-Trifluoroethylamine

Step Conditions / Parameters Outcome / Notes
Solvent Glycerol Volume ratio glycerol:chloroethane 1–3:1
Ammonia ratio 8–15 molar equivalents Concentration 30–100 wt%
Reactor type Pipeline reactor Flow velocity 2.0–4.0 L/h
Temperature 150–200 °C Optimal ~180 °C
Pressure 2–4 MPa Optimal ~2.5 MPa
Reaction time 20–30 minutes Short compared to batch methods
Post-reaction treatment Vacuum flashing, sodium carbonate neutralization Molar ratio Na2CO3:chloroethane 0.5–2:1
Purification Vacuum rectification High purity product
Yield Up to 97% Significantly improved over prior art

Research Findings and Advantages

  • The pipeline reactor method for trifluoroethylamine synthesis significantly reduces reaction time from 24 hours to under 30 minutes.
  • High ammonia excess and glycerol solvent improve solubility and reaction kinetics.
  • The process operates under moderate pressure and temperature, making it industrially feasible.
  • The high yield (up to 97%) and purity reduce downstream purification costs.
  • This method is adaptable for scale-up and continuous production.

Chemical Reactions Analysis

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as hydrogen gas in the presence of a palladium catalyst, converting the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chloro and methoxy groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below compares key analogs based on substituent positions and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference(s)
1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine 4-Cl C₈H₇ClF₃N 221.60 Intermediate in drug synthesis
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanamine 3-Cl, 4-CH₃ C₉H₉ClF₃N 223.62 Potential CNS activity
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine 4-Br C₈H₇BrF₃N 266.06 Chiral building block
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine 3-Cl, 4-OCF₃ C₈H₇ClF₃NO 237.59 Unknown biological activity
1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine 3-Cl, 4-OCH₃ C₉H₉ClF₃NO 251.62 Hypothetical: Enhanced solubility N/A

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulkier substituents (e.g., 4-methyl in ) may hinder binding in biological targets compared to smaller groups like methoxy.

Biological Activity

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine, also known by its CAS number 1039923-43-7, is an organic compound with significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C9H9ClF3NO
  • Molecular Weight: 239.62 g/mol
  • CAS Number: 1039923-43-7

Structure

The compound features a trifluoroethylamine group attached to a chloromethoxyphenyl moiety, which contributes to its unique biological properties.

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine exhibits biological activity primarily through its interaction with neurotransmitter systems. It has been studied for its potential effects as a monoamine reuptake inhibitor, impacting serotonin and norepinephrine levels in the brain. This action is crucial for conditions such as depression and anxiety disorders.

Pharmacological Studies

Recent studies have evaluated the compound's efficacy in various experimental models:

  • Antidepressant Activity: In animal models of depression, the compound demonstrated significant antidepressant-like effects, comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors). The mechanism appears to involve increased serotonin availability in synaptic clefts.
  • Anxiolytic Effects: Behavioral tests indicated that the compound may also possess anxiolytic properties. It reduced anxiety-like behaviors in rodents subjected to stress paradigms.

Toxicity and Safety Profile

Toxicological assessments suggest that 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antidepressant properties of various trifluoroethylamines, including 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine. The results indicated a significant reduction in depressive-like behaviors in forced swim tests, supporting its potential as a novel antidepressant agent .

Case Study 2: Anxiolytic Properties

Research conducted on the anxiolytic effects of this compound involved administering it to mice subjected to elevated plus maze tests. The findings showed that treated mice exhibited increased time spent in open arms compared to controls, suggesting reduced anxiety levels .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine1039923-43-7239.62 g/molAntidepressant, Anxiolytic
Fluoxetine54910-89-3309.34 g/molSSRI
Sertraline79617-96-0342.44 g/molSSRI

This table highlights the molecular weights and biological activities of related compounds, emphasizing the unique profile of 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanamine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.